1H-Indole-1,2-dicarboxylic acid, 5-(bromomethyl)-, 1-(1,1-dimethylethyl) 2-ethyl ester
Overview
Description
1H-Indole-1,2-dicarboxylic acid, 5-(bromomethyl)-, 1-(1,1-dimethylethyl) 2-ethyl ester is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl group, an ethyl group, and a bromomethyl group attached to the indole core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-1,2-dicarboxylic acid, 5-(bromomethyl)-, 1-(1,1-dimethylethyl) 2-ethyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . Subsequent functionalization steps introduce the tert-butyl, ethyl, and bromomethyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-1,2-dicarboxylic acid, 5-(bromomethyl)-, 1-(1,1-dimethylethyl) 2-ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The indole core can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide can oxidize the indole core.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted indoles, while oxidation or reduction can lead to different indole derivatives.
Scientific Research Applications
1H-Indole-1,2-dicarboxylic acid, 5-(bromomethyl)-, 1-(1,1-dimethylethyl) 2-ethyl ester has several scientific research applications:
Medicine: The compound can be used in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: It finds applications in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-1,2-dicarboxylic acid, 5-(bromomethyl)-, 1-(1,1-dimethylethyl) 2-ethyl ester involves its interaction with various molecular targets and pathways. The indole core can interact with enzymes, receptors, and other biomolecules, modulating their activity. The specific mechanism depends on the functional groups present and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-tert-butyl 2-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate
- 1H-Indole-1,2-dicarboxylic acid, 5-(bromomethyl)-, 1-(1,1-dimethylethyl) 2-ethyl ester
Uniqueness
This compound is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties. The presence of the bromomethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 5-(bromomethyl)indole-1,2-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO4/c1-5-22-15(20)14-9-12-8-11(10-18)6-7-13(12)19(14)16(21)23-17(2,3)4/h6-9H,5,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGWCDZLIPKLMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601148338 | |
Record name | 1-(1,1-Dimethylethyl) 2-ethyl 5-(bromomethyl)-1H-indole-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601148338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233086-45-7 | |
Record name | 1-(1,1-Dimethylethyl) 2-ethyl 5-(bromomethyl)-1H-indole-1,2-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233086-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl) 2-ethyl 5-(bromomethyl)-1H-indole-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601148338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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